

An In-depth Technical Guide to 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Cat. No.: B1353993

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CAS Number: 86383-39-3

Alternative Name: 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one

This technical guide provides a comprehensive overview of **2'-Hydroxy-3,4-dimethoxydihydrochalcone**, a dihydrochalcone of interest to researchers in drug discovery and development. While this specific compound is not as extensively studied as its chalcone precursor, this guide consolidates the available information on its physicochemical properties, synthesis, and potential biological activities based on data from closely related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2'-Hydroxy-3,4-dimethoxydihydrochalcone**.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ O ₄	ChemBK[1]
Molecular Weight	286.32 g/mol	ChemBK[1]
Melting Point	92 °C	ChemBK[1]
Boiling Point (Predicted)	440.5 ± 40.0 °C	ChemBK[1]
Density (Predicted)	1.170 ± 0.06 g/cm ³	ChemBK[1]

Synthesis

The synthesis of **2'-Hydroxy-3,4-dimethoxydihydrochalcone** is typically achieved in a two-step process. The first step involves the Claisen-Schmidt condensation to form the corresponding chalcone, followed by a selective reduction of the α,β -unsaturated double bond to yield the dihydrochalcone.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone via Claisen-Schmidt Condensation

This procedure is adapted from the synthesis of similar chalcones.

- Materials:
 - 2'-Hydroxyacetophenone
 - 3,4-Dimethoxybenzaldehyde
 - Ethanol
 - Potassium Hydroxide (KOH) solution (50%)
 - Hydrochloric Acid (HCl), dilute solution
 - Crushed ice
 - Distilled water

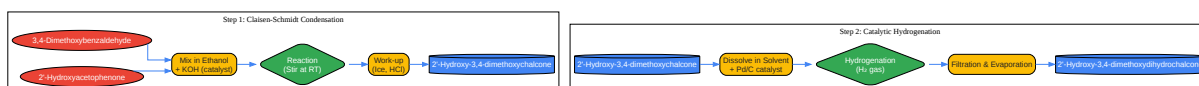
- Procedure:
 - Dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol in a flask.
 - Cool the mixture in an ice bath.
 - Slowly add the 50% KOH solution dropwise to the stirred mixture.
 - Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
 - Acidify the mixture with dilute HCl to precipitate the crude chalcone.
 - Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.
 - Recrystallize the crude product from ethanol to obtain pure 2'-Hydroxy-3,4-dimethoxychalcone.

Step 2: Synthesis of **2'-Hydroxy-3,4-dimethoxydihydrochalcone** via Catalytic Hydrogenation

This is a general procedure for the reduction of a chalcone to a dihydrochalcone.

- Materials:
 - 2'-Hydroxy-3,4-dimethoxychalcone
 - Ethanol or Ethyl Acetate (solvent)
 - Palladium on Carbon (Pd/C, 10%) catalyst
 - Hydrogen gas (H₂)
- Procedure:
 - Dissolve the synthesized 2'-Hydroxy-3,4-dimethoxychalcone in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

- Add a catalytic amount of 10% Pd/C to the solution.
- Connect the flask to a hydrogenator.
- Purge the system with hydrogen gas to remove air.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.
- Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
- Once the reaction is complete, carefully vent the hydrogen gas.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with the solvent.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude **2'-Hydroxy-3,4-dimethoxydihydrochalcone**.
- If necessary, purify the product by column chromatography or recrystallization.



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Two-step synthesis workflow for **2'-Hydroxy-3,4-dimethoxydihydrochalcone**.

Spectral Data

Detailed experimental spectral data for **2'-Hydroxy-3,4-dimethoxydihydrochalcone** is not widely available. The following table summarizes the expected and available spectral information.

Technique	Data for 2'-Hydroxy-3,4-dimethoxychalcone (Precursor)	Expected Data for 2'-Hydroxy-3,4-dimethoxydihydrochalcone
¹ H NMR	Signals for vinylic protons (α and β protons of the enone system) are present.	Absence of vinylic proton signals. Appearance of two new aliphatic methylene proton signals (triplets) in the range of 2.8-3.5 ppm.
¹³ C NMR	Signals for the α and β carbons of the enone system are present.	Absence of the α and β carbon signals of the double bond. Appearance of two new aliphatic carbon signals.
IR (Infrared Spectroscopy)	C=C stretching vibration of the enone system.	Absence of the C=C stretching vibration of the enone system.
MS (Mass Spectrometry)	Molecular Ion Peak (M ⁺) at m/z 284.	Molecular Ion Peak (M ⁺) at m/z 286, corresponding to the addition of two hydrogen atoms.

Biological Activity and Signaling Pathways

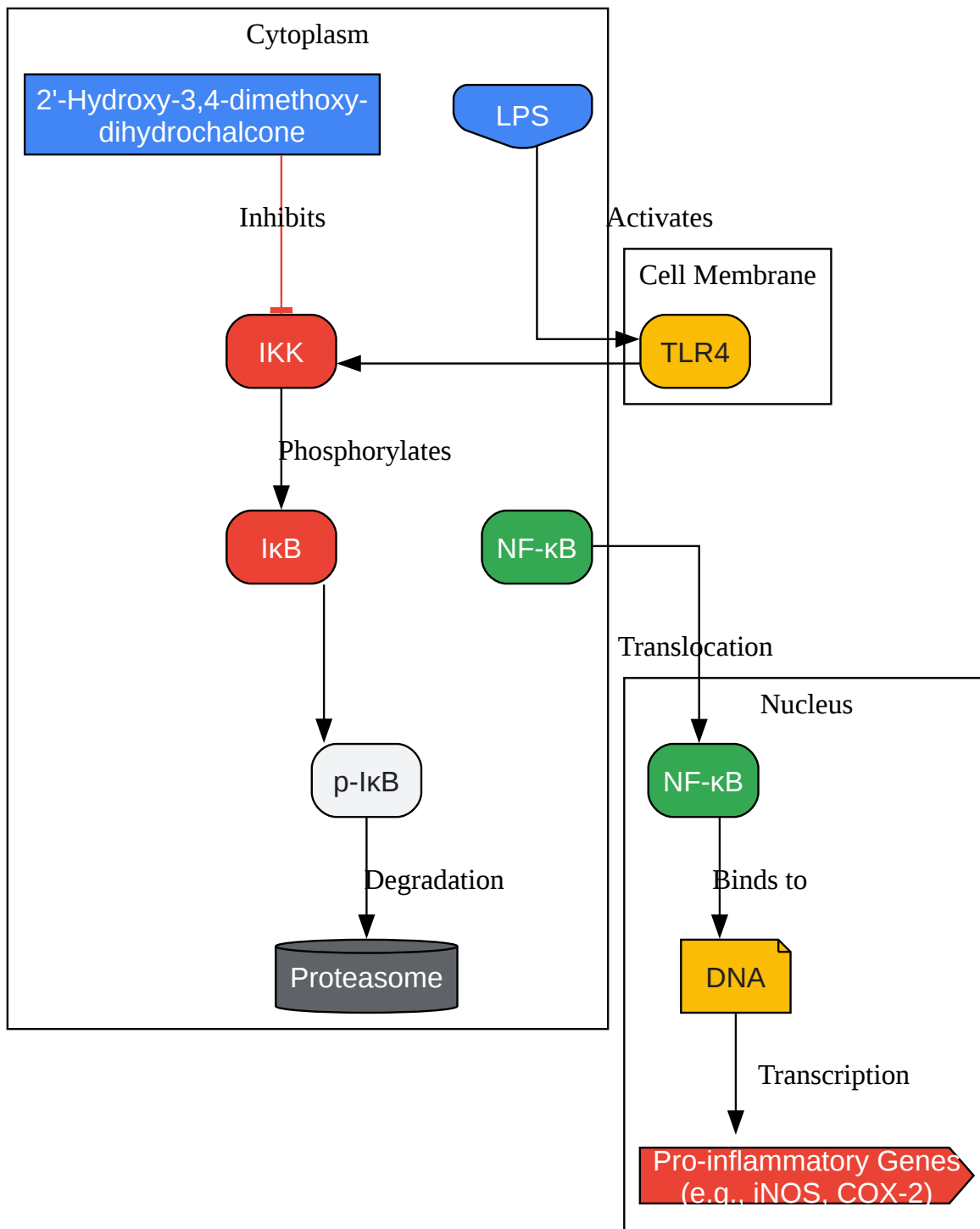
While there is a lack of specific studies on the biological activities of **2'-Hydroxy-3,4-dimethoxydihydrochalcone**, the broader class of chalcones and dihydrochalcones are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The biological activities of the precursor, 2'-Hydroxy-3,4-dimethoxychalcone, and other related dihydrochalcones suggest potential areas of investigation for the title compound.

Chalcones are known to modulate various signaling pathways. For instance, some chalcones have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in

inflammation.

Putative Signaling Pathway: Anti-inflammatory Action

Based on the known mechanisms of similar chalcones, **2'-Hydroxy-3,4-dimethoxydihydrochalcone** could potentially exert anti-inflammatory effects by modulating the NF- κ B signaling pathway.



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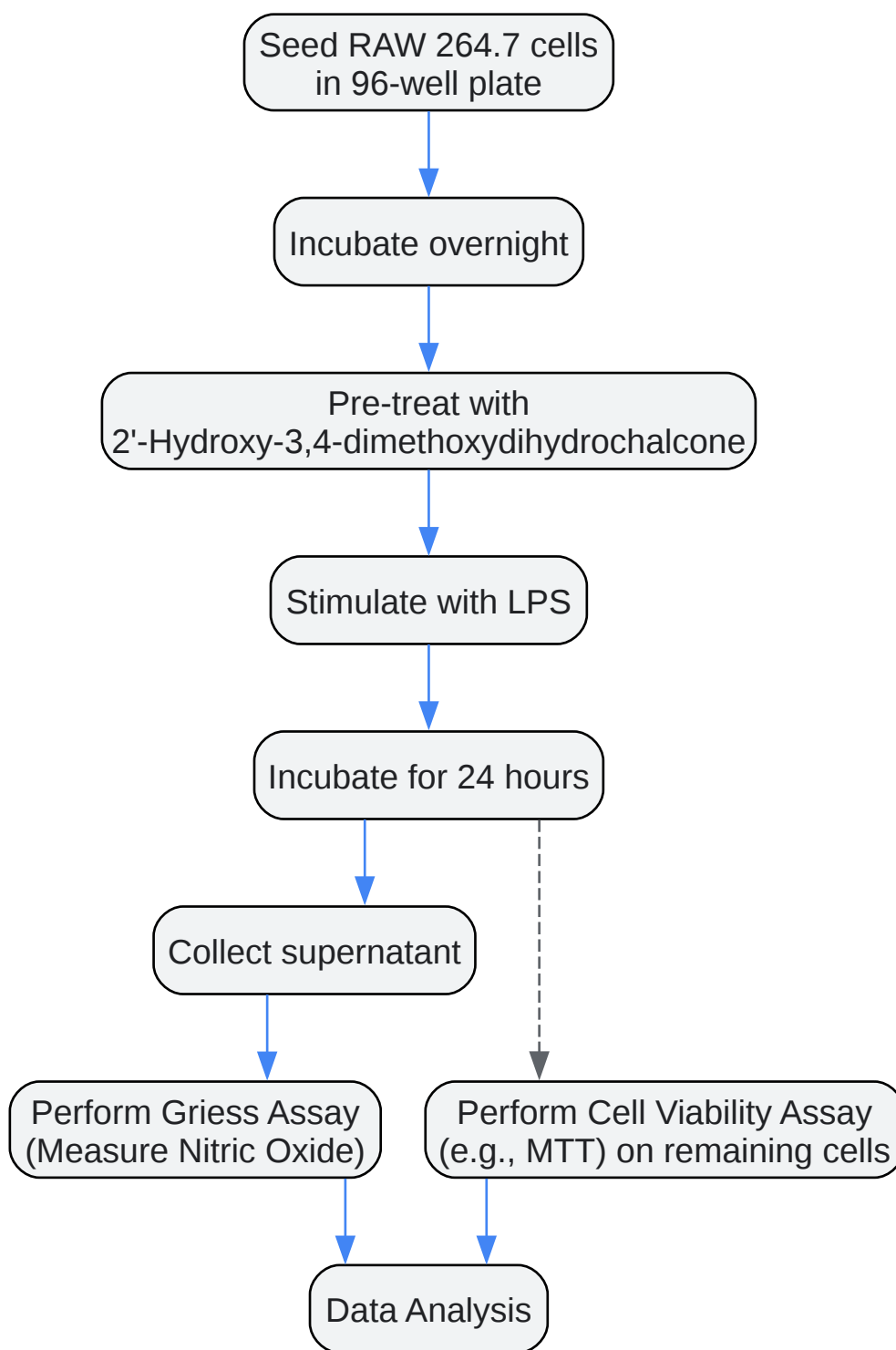
Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

- Materials:
 - RAW 264.7 macrophage cell line
 - Dulbecco's Modified Eagle's Medium (DMEM)
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin solution
 - Lipopolysaccharide (LPS)
 - **2'-Hydroxy-3,4-dimethoxydihydrochalcone** (dissolved in DMSO)
 - Griess Reagent
 - 96-well cell culture plates
 - Cell viability assay kit (e.g., MTT or WST-1)
- Procedure:
 - Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
 - Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
 - Compound Treatment: Treat the cells with various concentrations of **2'-Hydroxy-3,4-dimethoxydihydrochalcone** for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

- LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A negative control group (no LPS stimulation) should also be included.
- Nitrite Measurement (Griess Assay):
 - After the incubation period, collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
 - Incubate at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Calculate the nitrite concentration using a sodium nitrite standard curve.
- Cell Viability Assay:
 - After collecting the supernatant for the Griess assay, assess the viability of the remaining cells using an MTT or WST-1 assay according to the manufacturer's instructions. This is crucial to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.



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References

- 1. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-Hydroxy-3,4-dimethoxydihydrochalcone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353993#2-hydroxy-3-4-dimethoxydihydrochalcone-cas-number-86383-39-3]

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